

In-Depth Technical Guide: hCAII-IN-3 Target Isoforms

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Compound of Interest

Compound Name: *hCAII-IN-3*

Cat. No.: *B15140364*

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This technical guide provides a comprehensive overview of the human Carbonic Anhydrase (hCA) inhibitor, **hCAII-IN-3** (also referred to as Compound 16). This document details its target isoforms, quantitative binding affinities, the experimental methodology for determining these affinities, and the broader context of its mechanism of action.

Core Target Profile of hCAII-IN-3

hCAII-IN-3 is a potent inhibitor of several human carbonic anhydrase isoforms. Its primary targets include hCA I, hCA II, hCA IX, and hCA XII. The inhibitor exhibits varying affinities for these isoforms, with particularly high affinity for hCA II, hCA IX, and hCA XII.^{[1][2][3]}

Quantitative Inhibition Data

The inhibitory activity of **hCAII-IN-3** against its target isoforms is quantified by its inhibition constant (K_i), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The lower the K_i value, the greater the binding affinity and potency of the inhibitor.

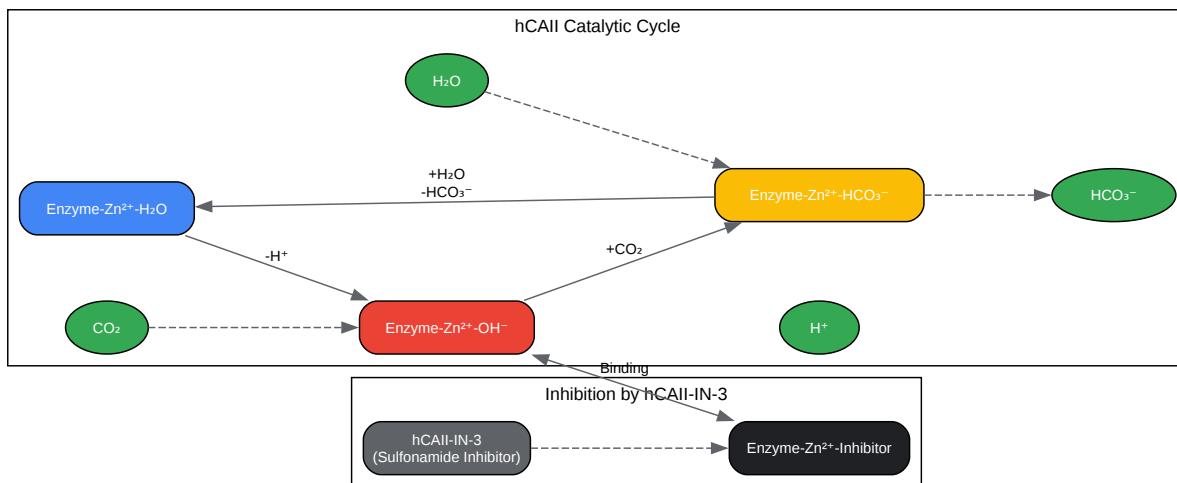
Target Isoform	Inhibition Constant (K_i) (nM)
hCA I	403.8
hCA II	5.1
hCA IX	10.2
hCA XII	5.2

Table 1: Inhibition constants (K_i) of **hCAII-IN-3** for its target human Carbonic Anhydrase isoforms.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Mechanism of Action and Physiological Context

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[\[4\]](#) This reaction is fundamental to numerous physiological processes, including pH regulation, CO_2 transport, and ion exchange. The active site of hCAII contains a Zn^{2+} ion coordinated by three histidine residues and a water molecule.[\[5\]](#)[\[6\]](#)[\[7\]](#)

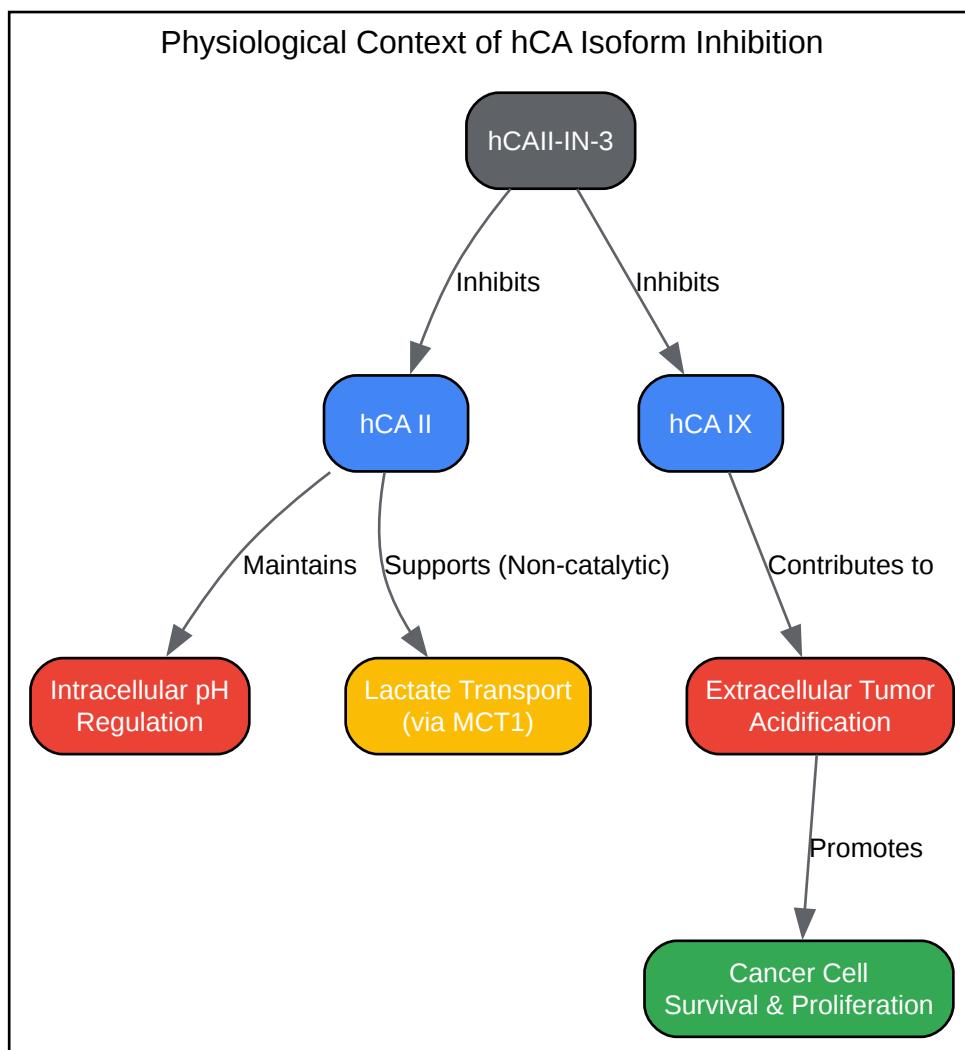
hCAII-IN-3, as a sulfonamide-based inhibitor, exerts its effect by binding to the zinc ion in the active site of the carbonic anhydrase enzyme. This action displaces the catalytic water molecule/hydroxide ion, thereby preventing the enzyme from carrying out its hydration of carbon dioxide.

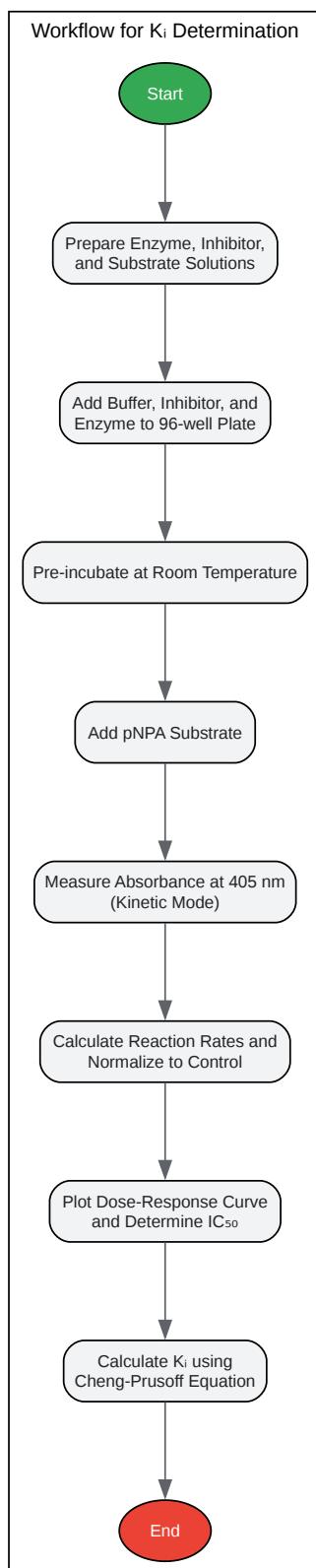


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hCAII catalytic cycle and its inhibition.

While direct downstream signaling pathways in the classical sense are not the primary consequence of hCA inhibition, the modulation of pH can have significant effects on cellular processes. For instance, the inhibition of the tumor-associated isoform hCA IX, which is a target of **hCAII-IN-3**, can disrupt the pH regulation in the hypoxic tumor microenvironment, potentially impacting cancer cell survival and proliferation.





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